Home > Products > Building Blocks P1936 > 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine - 252722-52-4

4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Catalog Number: EVT-419712
CAS Number: 252722-52-4
Molecular Formula: C10H13N5
Molecular Weight: 203.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine” is a compound that has been synthesized and evaluated as Akt inhibitors . This compound is part of a series of derivatives that were created by optimizing a weak screening lead .


Synthesis Analysis

The synthesis of this compound involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

4‐(Piperazin‐1‐yl)‐7H‐pyrrolo[2,3‐d]pyrimidine Derivatives (Compounds 5q and 5t)

Compound Description: Compounds 5q and 5t are potent Akt inhibitors derived from the optimization of a weak screening lead, 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine . These compounds demonstrated significant improvement in Akt1 inhibitory potency, exhibiting IC50 values of 18.0 nM and 21.3 nM, respectively . Furthermore, they exhibited desirable antiproliferative effects against LNCaP and PC-3 cell lines, highlighting their potential as anticancer agents .

Relevance: Compounds 5q and 5t are direct derivatives of the parent compound, 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, sharing the core pyrrolo[2,3-d]pyrimidine scaffold with a piperazine substituent at the 4-position . The enhanced potency and antiproliferative activity of these derivatives demonstrate the potential for structural modifications on the parent compound to improve its biological activity.

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

Compound Description: FN-1501 is a potent inhibitor of FLT3 and various cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6, demonstrating IC50 values in the nanomolar range . It exhibits significant antiproliferative activity against MV4-11 cells with an IC50 of 0.008 μM, attributed to the suppression of key signaling pathways such as retinoblastoma phosphorylation, FLT3, ERK, AKT, and STAT5, ultimately inducing apoptosis . Importantly, FN-1501 exhibits a favorable safety profile compared to other FLT3 inhibitors like AT7519 .

Relevance: FN-1501 shares the core 7H-pyrrolo[2,3-d]pyrimidin-4-amine moiety with the target compound, 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine . The presence of a methylpiperazine group in FN-1501 further emphasizes the significance of piperazine derivatives in the context of kinase inhibition and anticancer activity.

Substituted Piperazin-1-yl-7H-Pyrrolo[2,3-d] Pyrimidines

Compound Description: This series of compounds, synthesized via Buchwald Hartwig coupling reactions, represents a diverse library of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives with varying substituents . While specific biological activities were not detailed in the paper, the synthesis of this diverse library highlights the versatility of the 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine scaffold for exploring structure-activity relationships and developing novel therapeutics.

Relevance: These compounds share the core 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine scaffold, emphasizing the significance of this specific structure in medicinal chemistry . The diverse array of substituents introduced in this series allows for a broader exploration of the chemical space surrounding the parent compound.

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, exhibiting high selectivity for these mutants over wild-type EGFR . This selectivity is crucial for minimizing the severe adverse events associated with wild-type EGFR inhibition often observed with first-generation EGFR tyrosine kinase inhibitors (TKIs) .

Relevance: Although structurally distinct from 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, PF-06459988 shares the essential 7H-pyrrolo[2,3-d]pyrimidine core . This highlights the versatility of the pyrrolo[2,3-d]pyrimidine scaffold for developing inhibitors targeting different kinases, suggesting potential applications for 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine beyond Akt inhibition.

(E)-3-(4-(((1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide (Compound B3)

Compound Description: Compound B3 is a potent histone deacetylase (HDAC) inhibitor targeting HDACs 1, 2, 3, 6, and 8 with IC50 values in the nanomolar range . It displays significant antiproliferative activity against various tumor cell lines, including MV-4-11, K562, and WSU-DLCL-2 cells, demonstrating two- to sixfold greater potency than the known HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) . Mechanistic studies reveal that Compound B3 induces G0/G1-phase cell cycle arrest and promotes apoptosis, suggesting its potential as an anticancer agent .

Relevance: Compound B3 shares structural similarities with 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, particularly the presence of the 7H-pyrrolo[2,3-d]pyrimidine core and a piperidine ring . While the piperidine ring in Compound B3 is directly attached to the pyrrolo[2,3-d]pyrimidine core, both compounds highlight the significance of this heterocyclic motif in modulating kinase activity and influencing cellular processes.

Overview

4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential as an inhibitor of various kinases, particularly those involved in cancer pathways. This compound belongs to a class of pyrrolopyrimidine derivatives that exhibit biological activity against specific targets, making them valuable in drug discovery.

Source

The compound and its derivatives have been synthesized and studied in various research settings, particularly in the context of cancer therapeutics. Studies have shown that modifications to the piperazine moiety can enhance the potency and selectivity of these compounds against specific kinases, such as Akt and p21-activated kinase 4 (PAK4) .

Classification

4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is classified as a kinase inhibitor. Kinases are enzymes that catalyze the transfer of phosphate groups, playing crucial roles in cellular signaling pathways. Inhibitors of these enzymes can modulate signaling pathways involved in cell proliferation and survival, making them important in cancer treatment.

Synthesis Analysis

Methods

The synthesis of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions starting from simpler pyrimidine precursors. Common synthetic routes include:

  1. Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  2. Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution reactions where the piperazine nitrogen attacks an electrophilic carbon on the pyrrolopyrimidine scaffold.

Technical details regarding reaction conditions (temperature, solvents, catalysts) and purification methods (chromatography) are critical for optimizing yield and purity .

Molecular Structure Analysis

Data

Key molecular data includes:

  • Molecular Formula: C₁₃H₁₅N₅
  • Molecular Weight: Approximately 245.3 g/mol
  • Melting Point: Specific melting points may vary based on purity and specific derivatives.
Chemical Reactions Analysis

Reactions

The compound undergoes various chemical reactions typical for heterocycles, including:

  1. Nucleophilic Substitution: The piperazine nitrogen acts as a nucleophile.
  2. Cyclization Reactions: Further modifications can lead to additional ring formations or substitutions.
  3. Functional Group Transformations: These include oxidation or reduction reactions to modify the biological activity.

Technical details such as reaction conditions (solvent choice, temperature) play a crucial role in determining the outcome of these reactions .

Mechanism of Action

Process

The mechanism of action for 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine primarily involves inhibition of specific kinases like Akt and PAK4. These kinases are crucial in signaling pathways that regulate cell growth and survival.

  1. Binding to Active Site: The compound binds to the ATP-binding site of the kinase.
  2. Inhibition of Phosphorylation: By blocking ATP access, it prevents phosphorylation of downstream targets involved in cancer progression.

Data from studies indicate that certain derivatives exhibit nanomolar inhibitory potency with IC₅₀ values indicating effective concentrations required for inhibition .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Varies with solvent; generally soluble in organic solvents like dimethyl sulfoxide.
  • Stability: Stability under various pH conditions should be assessed for potential applications.

Chemical Properties

  • Reactivity: The presence of nitrogen atoms makes it susceptible to protonation and other nucleophilic attacks.
  • Spectroscopic Data: Nuclear magnetic resonance and mass spectrometry are commonly used for characterization.

Relevant analyses include determining log P values for lipophilicity which influence bioavailability .

Applications

Scientific Uses

4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives are primarily explored for their potential as:

  1. Anticancer Agents: Targeting pathways involved in tumor growth.
  2. Kinase Inhibitors: Particularly useful in research focused on signal transduction pathways.
  3. Lead Compounds: Serving as starting points for further drug development efforts aimed at enhancing efficacy and selectivity against specific cancer types .
Introduction to 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine in Targeted Therapy

Historical Context of Pyrrolo[2,3-d]pyrimidine Scaffolds in Drug Discovery

Pyrrolo[2,3-d]pyrimidines emerged as biologically significant scaffolds following the discovery of nucleoside antibiotics like toyocamycin and sangivamycin, which demonstrated inherent antiproliferative activities [5]. These natural products inspired systematic exploration of the pyrrolo[2,3-d]pyrimidine core as a purine mimic, capable of interacting with ATP-binding sites of kinases and other nucleotide-binding proteins [6]. Early synthetic efforts focused on substitutions at the C4, C5, and N7 positions, revealing that these modifications profoundly influenced both target affinity and cellular permeability [4] [7].

A pivotal advancement came with the recognition that 4-aminopyrrolo[2,3-d]pyrimidines could serve as potent kinase inhibitors. For instance, unsubstituted 7H-pyrrolo[2,3-d]pyrimidine derivatives exhibited limited cellular activity due to poor solubility and off-target effects [6]. However, introducing electron-donating groups at C4, particularly amines, significantly enhanced both potency and selectivity. This led to the development of 4-(arylalkylamino) derivatives, which demonstrated improved target engagement but often suffered from metabolic instability [1] [7]. The integration of piperazine at C4 addressed these limitations, combining the scaffold’s inherent affinity for kinase ATP pockets with the piperazine moiety’s favorable physicochemical and pharmacokinetic properties [1] [5].

Role of Piperazine Moieties in Enhancing Pharmacokinetic and Target-Binding Properties

The piperazine ring confers three critical advantages to the pyrrolo[2,3-d]pyrimidine core:

  • Solubility and Bioavailability Enhancement: Piperazine’s basic nitrogen atoms (pKa ~9.5) facilitate salt formation under physiological conditions, significantly enhancing aqueous solubility. This property counteracts the intrinsic hydrophobicity of the fused bicyclic system, leading to improved oral absorption. For example, derivatives like 4-(4-ethylpiperazin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine exhibit calculated logD values around 5.07, balancing membrane permeability with sufficient solubility for systemic exposure [2].

  • Conformational Flexibility for Optimal Target Engagement: Piperazine’s saturated six-membered ring adopts multiple chair conformations, allowing its appended substituents (e.g., ethyl or acetyl groups) to explore diverse spatial orientations. This flexibility enables precise positioning within hydrophobic kinase subpockets or hydrogen-bonding networks. SAR studies confirm that N4’-alkylation (e.g., ethyl or methyl) maintains Akt1 affinity while modulating off-target kinase selectivity [1] [7]. Docking simulations reveal that the piperazine nitrogen often forms key water-bridged hydrogen bonds with catalytic residues (e.g., in Akt’s PH domain), enhancing binding stability [1].

  • Metabolic Stabilization: Piperazine mitigates rapid Phase I metabolism observed with simpler alkylamine substituents. N-acetylation or N-alkylation of the distal piperazine nitrogen further blocks oxidative N-dealkylation pathways, prolonging plasma half-life. For instance, methyl 2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)acetate serves as a synthetic intermediate designed for metabolic stability through controlled N-functionalization [3] [5].

Properties

CAS Number

252722-52-4

Product Name

4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C10H13N5/c1-2-12-9-8(1)10(14-7-13-9)15-5-3-11-4-6-15/h1-2,7,11H,3-6H2,(H,12,13,14)

InChI Key

LZSXQBNNRGZPES-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC=NC3=C2C=CN3

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2C=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.